Oxybenzone
Overview
Description
Oxybenzone, also known as Benzophenone-3, is an organic compound used in sunscreens and other personal care products to protect against the damaging effects of ultraviolet light . It belongs to the class of aromatic ketones known as benzophenones . It is a pale-yellow solid that is readily soluble in most organic solvents .
Synthesis Analysis
Oxybenzone was first synthesized in Germany by chemists König and Kostanecki in 1906 . It is produced by Friedel-Crafts reaction of benzoyl chloride with 3-methoxyphenol . Another synthesis method involves adding 2,4-dihydroxybenzophenone to dimethyl carbonate, and sodium carbonate, mixed and stirred, heated to 160-170°C, refluxed for 10 hours .Molecular Structure Analysis
The molecular formula of Oxybenzone is C14H12O3 . It has an average mass of 228.243 Da and a monoisotopic mass of 228.078644 Da . As a conjugated molecule, oxybenzone absorbs light at lower energies than many aromatic molecules .Chemical Reactions Analysis
Oxybenzone absorbs UV-A ultraviolet rays, preventing them from reaching the skin . At low temperatures, it is possible to observe both the phosphorescence and the triplet-triplet absorption spectrum .Physical And Chemical Properties Analysis
Oxybenzone is a pale-yellow solid that is readily soluble in most organic solvents . It has a molar mass of 228.247 g·mol −1, a density of 1.20 g cm −3, a melting point of 62 to 65 °C, and a boiling point of 224 to 227 °C .Scientific Research Applications
-
Sunscreen Formulations
- Field : Dermatology and Cosmetology
- Application : Oxybenzone is widely used in sunscreen formulations due to its ability to absorb harmful UV rays . It mainly absorbs UVB radiation, which is responsible for sunburn and increases the risk of developing skin cancer .
- Methods : Oxybenzone is added to sunscreen products during the manufacturing process. It is then applied topically to the skin to provide protection against UV radiation .
- Results : While it is effective in protecting the skin from UV damage, there are concerns about its potential harm to humans and the environment .
-
Plastics
- Field : Material Science
- Application : Oxybenzone is used in plastics as an ultraviolet light absorber and stabilizer . It helps to prevent UV degradation of plastics, thereby extending their lifespan and maintaining their quality .
- Methods : During the manufacturing process of plastics, Oxybenzone is added to the plastic material to enhance its resistance to UV radiation .
- Results : The addition of Oxybenzone improves the durability and longevity of plastic products, but its environmental impact is a subject of ongoing research .
-
Hair Sprays
- Field : Cosmetology
- Application : Oxybenzone is used in hair sprays to protect the hair and the product from potential damage from sunlight exposure .
- Methods : It is added to the formulation of hair sprays and applied to the hair as a protective layer against UV radiation .
- Results : While it helps in maintaining the quality of the hair spray product and offers some level of protection to the hair, its safety profile is under scrutiny .
-
Cosmetics
- Field : Cosmetology
- Application : Oxybenzone is used in cosmetics as a photostabilizer . It helps to prevent potential damage from sunlight exposure to the cosmetic product and the skin .
- Methods : It is incorporated into the formulation of various cosmetic products, which are then applied to the skin .
- Results : Despite its widespread use, there are concerns about its potential endocrine-disrupting effects and other health risks .
-
Nail Polishes
- Field : Cosmetology
- Application : Oxybenzone is found in nail polishes, in concentrations up to 1%, to prevent potential damage from sunlight exposure .
- Methods : It is added to the nail polish during the manufacturing process and applied to the nails as part of the cosmetic product .
- Results : While it helps in maintaining the color and quality of the nail polish, its safety and environmental impact are subjects of ongoing research .
-
Environmental Health
- Field : Environmental Health
- Application : Studies have been conducted to understand the environmental impact of Oxybenzone, particularly its effects on wildlife and ecosystems .
- Methods : Research involves the collection and analysis of environmental samples, as well as laboratory experiments to study the effects of Oxybenzone on various organisms .
- Results : Oxybenzone has been found to pose potential harm to humans, wildlife, and ecosystems, leading to calls for ethical principles to guide environmental health decision-making .
-
Furniture Finishes
- Field : Material Science
- Application : Oxybenzone is used in furniture finishes to prevent potential damage from sunlight exposure .
- Methods : It is added to the formulation of furniture finishes during the manufacturing process .
- Results : The addition of Oxybenzone helps in maintaining the color and quality of the furniture finish, but its safety and environmental impact are subjects of ongoing research .
-
Toys
- Field : Material Science
- Application : Oxybenzone is used in toys to prevent potential damage from sunlight exposure .
- Methods : It is incorporated into the material of toys during the manufacturing process .
- Results : While it helps in maintaining the color and quality of the toys, its safety and environmental impact are subjects of ongoing research .
-
Fragrances
- Field : Cosmetology
- Application : Oxybenzone is used in fragrances as a photostabilizer . It helps to prevent potential damage from sunlight exposure to the fragrance product .
- Methods : It is added to the formulation of fragrances and applied as part of the cosmetic product .
- Results : Despite its widespread use, there are concerns about its potential endocrine-disrupting effects and other health risks .
-
Insecticides
- Field : Environmental Health
- Application : Studies have been conducted to understand the potential use of Oxybenzone in insecticides .
- Methods : Research involves the collection and analysis of environmental samples, as well as laboratory experiments to study the effects of Oxybenzone on various organisms .
- Results : Oxybenzone has been found to pose potential harm to humans, wildlife, and ecosystems, leading to calls for ethical principles to guide environmental health decision-making .
-
Flowering Plants
-
Photographic Filters
- Field : Photography
- Application : Oxybenzone is used in photographic filters to prevent potential damage from sunlight exposure .
- Methods : It is incorporated into the material of photographic filters during the manufacturing process .
- Results : While it helps in maintaining the color and quality of the photographs, its safety and environmental impact are subjects of ongoing research .
Safety And Hazards
Future Directions
There are concerns about the environmental impact of Oxybenzone, particularly its effects on coral reefs . As a result, sunscreens containing oxybenzone have been banned from sale in Hawaii, Palau, and Thailand . Future research is needed to further investigate the environmental and health effects of Oxybenzone .
properties
IUPAC Name |
(2-hydroxy-4-methoxyphenyl)-phenylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-17-11-7-8-12(13(15)9-11)14(16)10-5-3-2-4-6-10/h2-9,15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXGLGDHPHMLXJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
Record name | 2-HYDROXY-4-METHOXYBENZOPHENONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20502 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022405 | |
Record name | 2-Hydroxy-4-methoxybenzophenone | |
Source | EPA DSSTox | |
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Molecular Weight |
228.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-hydroxy-4-methoxybenzophenone appears as white to off-white or light yellow powder. (NTP, 1992), Dry Powder; Liquid, Colorless solid; [Hawley] Pale yellow powder; [MSDSonline], Solid | |
Record name | 2-HYDROXY-4-METHOXYBENZOPHENONE | |
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Record name | Methanone, (2-hydroxy-4-methoxyphenyl)phenyl- | |
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Record name | Oxybenzone | |
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Record name | Oxybenzone | |
Source | Human Metabolome Database (HMDB) | |
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Boiling Point |
302 to 320 °F at 5 mmHg (NTP, 1992) | |
Record name | 2-HYDROXY-4-METHOXYBENZOPHENONE | |
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URL | https://cameochemicals.noaa.gov/chemical/20502 | |
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Record name | Oxybenzone | |
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URL | https://www.drugbank.ca/drugs/DB01428 | |
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Flash Point |
100 °C (212 °F) - closed cup | |
Record name | 2-Hydroxy-4-methoxybenzophenone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4503 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), In water, 3.7 mg/L at 25 °C, Readily soluble in most organic solvents; freely soluble in alcohol and toluene; practically insoluble in water, Soluble in carbon tetrachloride, Solubility in various solvents (in percent): ethanol, 6%; acetone, >20%; chloroform, >20%; glycerin,<0.01%; isopropyl stearate, 9%; olive oil, 9%; peanut oil, 9%, 1.28e-01 g/L | |
Record name | 2-HYDROXY-4-METHOXYBENZOPHENONE | |
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Record name | 2-Hydroxy-4-methoxybenzophenone | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4503 | |
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Record name | Oxybenzone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015497 | |
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Density |
1.32 at 25 °C | |
Record name | 2-Hydroxy-4-methoxybenzophenone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4503 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000142 [mmHg] | |
Record name | Oxybenzone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Mechanism of Action |
Oxybenzone absorbs UV-A ultraviolet rays, preventing them from reaching the skin., Hirschsprung's disease (HSCR) is neonatal intestinal abnormality which derived from the failure of enteric neural crest cells migration to hindgut during embryogenesis from 5 to 12 weeks. Currently, the knowledge of environmental factors contributing to HSCR is still scarce. Benzophenone-3 (BP-3) is one of the most widely used UV filters, and has weak estrogen and strong anti-androgenic effects. In order to examine the effect of maternal BP-3 exposure on development of offspring and explore the potential mechanism, we conducted case and control study and in vitro study. In this work, BP-3 concentrations in maternal urine was detected by ultra-high performance liquid chromatography. Besides, we investigated the cytotoxicity and receptor tyrosine kinase (RET) expression in cells exposed to BP-3. The results showed that maternal BP-3 exposure was associated with offspring's HSCR in the population as well as inhibited migration of 293T and SH-SY5Y cells. What's more, we discovered dose-response relationship between RET expression and BP-3 exposure dose, and miR-218 and some other genes involved in SLIT2/ROBO1-miR-218-RET/PLAG1 pathway were also related to BP-3 exposure. Therefore, we deduced that BP-3 influenced cell migration via SLIT2/ROBO1-miR-218-RET/PLAG1 pathway. Our study firstly revealed the relationship between maternal BP-3 exposure and HSCR as well as its potential mechanism., Diminish the penetration of ultraviolet (UV) light through the epidermis by absorbing UV radiation within a specific wavelength range. The amount and wavelength of UV radiation absorbed are affected by the molecular structure of the sunscreen agent. /Sunscreen agents, topical/, Radiation is absorbed by chemical sunscreens when the electron energy level of the drug is raised from its ground state to a higher energy level or excited state. Chromophore groups (C=C, C=O, O-N=O) with loosely held electrons are easily excited by radiation. Compounds which have several chromophore groups in optimal positions have high absorbance over a broad range of wavelengths. Chemical sunscreens are usually agents that absorb not less than 85% of UVB radiation (thus preventing burning) but may permit transmission of UVA radiation (thus allowing tanning). Some sunscreens may absorb wavelengths over a range that is slightly wider or narrower than that of UVB. All PABA derivatives absorb wavelengths of approximately 290-320 nm, benzophenone derivatives absorb wavelengths of approximately 250-360 nm, cinnamic acid derivatives absorb wavelengths of 280-320 nm, and salicylate derivatives and other miscellaneous chemical sunscreens absorb wavelengths of about 270-320 nm., The wavelength to which the skin is maximally sensitive had been accepted for many years to be 296.7 nm; however, recent evidence suggests that the most erythemogenic UVB wavelength may be slightly lower (e.g., somewhere in the range of 292-295 nm). In addition, of the stronger burning wavelengths that reach the earth's surface, most are approximately 310 nm. Therefore, sunscreens that maximally absorb UVB radiation near either of these wavelengths are particularly effective at preventing sunburn. Maximum absorbance occurs at about 290 nm for PABA, at about 295 nm for glyceryl-p-aminobenzoate, and at about 310 nm for the remaining PABA derivatives. Maximum absorbance occurs at 280-290 nm for benzophenone derivatives, at 310 nm for cinnamic acid derivatives with the exception of diethanolamine-p-methoxycinnamate which has its maximum absorbance at 290 nm, and at 300-305 nm for salicylate derivatives and other miscellaneous sunscreens. /Sunscreens/ | |
Record name | Oxybenzone | |
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Record name | 2-Hydroxy-4-methoxybenzophenone | |
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Impurities |
Impurities/accompanying contaminants: Organic solvents: < 0.01% Xylene; Polycyclic aromatic hydrocarbons: < 10 ppb (total); Benzo(a)-pyrene: < 1 ppb; Heavy metals: < 10 ppm. | |
Record name | 2-Hydroxy-4-methoxybenzophenone | |
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Product Name |
Oxybenzone | |
Color/Form |
Colorless crystals, Crystals from isopropanol, White yellowish, cream colored powder, Pale yellow powder | |
CAS RN |
131-57-7 | |
Record name | 2-HYDROXY-4-METHOXYBENZOPHENONE | |
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Record name | 2-Hydroxy-4-methoxybenzophenone | |
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Record name | Oxybenzone [USAN:USP:INN] | |
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Record name | Oxybenzone | |
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Record name | oxybenzone | |
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Record name | Methanone, (2-hydroxy-4-methoxyphenyl)phenyl- | |
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Record name | 2-Hydroxy-4-methoxybenzophenone | |
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Record name | Oxybenzone | |
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Record name | OXYBENZONE | |
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Record name | 2-Hydroxy-4-methoxybenzophenone | |
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Record name | Oxybenzone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015497 | |
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Melting Point |
151 °F (NTP, 1992), 65.5 °C | |
Record name | 2-HYDROXY-4-METHOXYBENZOPHENONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20502 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Oxybenzone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01428 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2-Hydroxy-4-methoxybenzophenone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4503 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Oxybenzone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015497 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.